5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride
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Overview
Description
5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride is a chemical compound with the molecular formula C9H11N3O·HCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride typically involves the cyclization of o-phenylenediamine with urea under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1,3-dimethylpyrazole
- 5-Amino-2-hydroxybenzimidazole
- 5-Amino-1,3-dimethyl-4-phthalidylpyrazole
Uniqueness
Compared to similar compounds, 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride is unique due to its specific structural features and the presence of both amino and dimethyl groups. These characteristics contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-amino-1,3-dimethylbenzimidazol-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O.ClH/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13;/h3-5H,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPIOVMOCOYLKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N(C1=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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